

Spectroscopic Characterization of Neopentyl Fluoride: A Comparative Guide

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Compound of Interest

Compound Name: *1-Fluoro-2,2-dimethylpropane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for neopentyl fluoride (**1-fluoro-2,2-dimethylpropane**) and its structural isomers, tert-butyl fluoride, isobutyl fluoride, and the straight-chain analogue, n-pentyl fluoride. Due to the limited availability of experimental data for neopentyl fluoride, this guide utilizes predicted spectroscopic values to facilitate its characterization and differentiation from similar alkyl fluorides.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for neopentyl fluoride and its comparators. These values are essential for the identification and structural elucidation of these compounds.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (ppm) & Multiplicity	Coupling Constant (J, Hz)
Neopentyl Fluoride (Predicted)	~3.9 (d, 2H, -CH ₂ F), ~1.0 (s, 9H, -C(CH ₃) ₃)	² JHF ≈ 48
tert-Butyl Fluoride	~1.3 (d, 9H, -C(CH ₃) ₃)	³ JHF ≈ 20
Isobutyl Fluoride	~4.2 (dt, 2H, -CH ₂ F), ~2.0 (m, 1H, -CH), ~1.0 (d, 6H, -CH(CH ₃) ₂)	² JHF ≈ 47, ³ JHH ≈ 6
n-Pentyl Fluoride	4.4 (dt, 2H, -CH ₂ F), 1.7 (m, 2H), 1.4 (m, 4H), 0.9 (t, 3H)	² JHF ≈ 47, ³ JHH ≈ 7

Table 2: ¹³C NMR Spectroscopic Data

Compound	C1 (ppm, ¹ JCF Hz)	C2 (ppm, ² JCF Hz)	Other Carbons (ppm)
Neopentyl Fluoride (Predicted)	~90 (d, ~165)	~35 (d, ~20)	~27 (-C(CH ₃) ₃)
tert-Butyl Fluoride	~94 (d, ~170)	~31 (d, ~21)	-
Isobutyl Fluoride	~89 (d, ~165)	~29 (d, ~20)	~20 (-CH), ~19 (-CH(CH ₃) ₂)
n-Pentyl Fluoride	~84 (d, ~164)	~30 (d, ~19)	~28, ~22, ~14

Table 3: ¹⁹F NMR Spectroscopic Data

Compound	Chemical Shift (ppm vs. CFCl ₃)
Neopentyl Fluoride (Predicted)	~ -220
tert-Butyl Fluoride	~ -145[1][2]
Isobutyl Fluoride	~ -218
n-Pentyl Fluoride	~ -218

Table 4: Infrared (IR) Spectroscopy Data

Compound	C-F Stretch (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
Neopentyl Fluoride (Predicted)	~1050	C-H stretch: 2800-3000
tert-Butyl Fluoride	~1190	C-H stretch: 2800-3000
Isobutyl Fluoride	~1050	C-H stretch: 2800-3000
n-Pentyl Fluoride	~1075	C-H stretch: 2800-3000

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
Neopentyl Fluoride (Predicted)	90	57 ([M-CH ₂ F] ⁺), 41
tert-Butyl Fluoride	76	57 ([M-F] ⁺)
Isobutyl Fluoride	76	57, 43
n-Pentyl Fluoride	90	43, 29

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and apparatus used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

- Sample Preparation: Dissolve 5-10 mg of the alkyl fluoride in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-100 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- ^{19}F NMR: A dedicated fluorine probe or a broadband probe tuned to the ^{19}F frequency is required. A wide spectral width is often necessary due to the large chemical shift range of fluorine. A common reference standard is CFCl_3 (0 ppm).

Infrared (IR) Spectroscopy

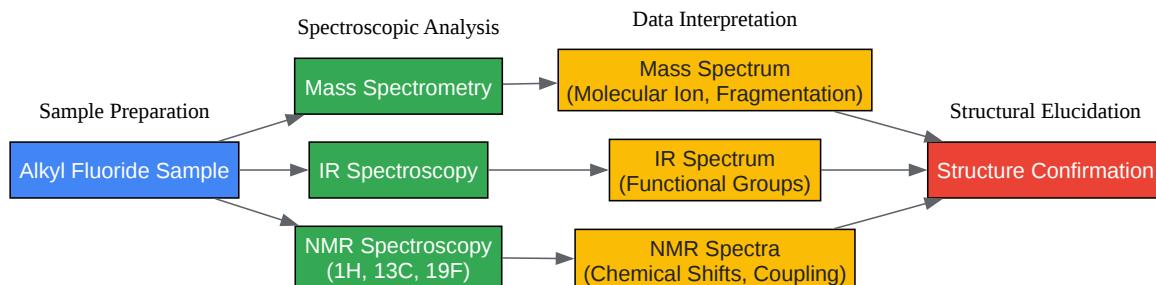
- Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds like alkyl fluorides, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
- Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
- Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an alkyl fluoride.



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Spectroscopic characterization workflow.

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